molecular formula C11H16OS B13251453 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol

Cat. No.: B13251453
M. Wt: 196.31 g/mol
InChI Key: IJTRSYIAOUVUNF-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclohexane ring substituted with a hydroxyl group and a 5-methylthiophene moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5-methylthiophene under specific conditions. The process may include:

    Grignard Reaction: Cyclohexanone reacts with a Grignard reagent derived from 5-methylthiophene.

    Reduction: The intermediate product is then reduced to form the final alcohol compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways, although specific details are not well-documented. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is unique due to the combination of a cyclohexane ring and a 5-methylthiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(5-methylthiophen-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H16OS/c1-8-6-9(7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3

InChI Key

IJTRSYIAOUVUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2CCCCC2O

Origin of Product

United States

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